Chikusaikoside II
Description
Chikusaikoside II is a naturally occurring compound extracted from the plant Bupleurum longeradiatumThe molecular formula of this compound is C48H78O18, and it has a molecular weight of 943.12 g/mol .
Properties
Molecular Formula |
C48H78O18 |
|---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)32(54)36(58)40(62-22)66-38-24(19-60-39-35(57)33(55)31(53)23(18-49)63-39)64-41(37(59)34(38)56)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,43-,44-,45+,46-,47+,48-/m0/s1 |
InChI Key |
ZDKCXSMMRXSSDE-USKWYDBASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chikusaikoside II is primarily isolated from natural sources, specifically from the roots of Bupleurum longeradiatum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
Chemical Reactions Analysis
Chikusaikoside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chikusaikoside II is a naturally occurring compound extracted from Bupleurum longeradiatum . It is a saponin, a class of chemical compounds found in plants . Saponins like this compound have garnered attention for their diverse range of biological activities, leading to investigations into their potential applications .
Scientific Research Applications
Bupleurum species have a history in traditional Chinese medicine, where they are used to treat various ailments . Modern research has focused on isolating and characterizing the active compounds within these plants, with saikosaponins, including this compound, being of particular interest .
Anti-inflammatory Properties:
Saikosaponins, including Saikosaponin A (SSA), Saikosaponin D (SSD), Saikosaponin b1 (SSb1), and Saikosaponin b2 (SSb2), have demonstrated anti-inflammatory effects in studies involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice . These compounds can reduce pulmonary edema and decrease levels of inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues . They also alleviate pulmonary pathological damage and decrease the levels of the IL-6, TNF-α, and IL-1β genes, as well as the expression of NF-κB/TLR4-related proteins .
Relevance to Radix Bupleuri:
Radix Bupleuri (Chai Hu) is a commonly used herb in Chinese medicine known for its anti-inflammatory, antimicrobial, antiviral, immune-regulatory, and anti-tumor effects . It is believed to be acrid, cool, and bitter, entering the Liver and Gallbladder meridians, and is used to reduce fever and stagnation of Liver Qi .
Wound Healing:
Herbal medicines, including those containing components of Bupleurum species, have been explored for their potential in wound healing . These medicines can suppress inflammation, promote angiogenesis, induce cellular growth and proliferation, reduce oxidative stress, control infection, and improve wound remodeling .
Mechanism of Action
The mechanism of action of Chikusaikoside II involves its interaction with cell membranes and various molecular targets. It is known to modulate immune responses by interacting with immune cells and influencing the production of cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Chikusaikoside II is similar to other triterpenoid saponins, such as saikosaponin a, saikosaponin d, and saikosaponin c. it is unique in its specific molecular structure and its distinct biological activities. For example, while saikosaponin a and saikosaponin d are also known for their anti-inflammatory properties, this compound has shown unique effects on immune modulation and apoptosis induction .
Biological Activity
Chikusaikoside II is a compound derived from traditional Chinese medicinal herbs, particularly from the Radix Bupleuri (Chai Hu), which has been recognized for its various pharmacological properties. This article aims to provide a comprehensive analysis of the biological activities of this compound, supported by experimental data, case studies, and relevant research findings.
1. Anticancer Activity
This compound exhibits significant anticancer properties, particularly in various cancer cell lines. Research indicates that it can reduce cell viability in melanoma and other tumor cells.
- Cell Viability Studies :
| Cell Line | Treatment Duration | IC50 (µg/mL) |
|---|---|---|
| B16 | 24 hours | 6.88 |
| B16 | 48 hours | 4.15 |
- Mechanism of Action : The compound's mechanism involves inducing apoptosis through mitochondrial dysfunction and oxidative stress, leading to the release of apoptotic factors .
2. Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogenic bacteria.
- Susceptibility Tests :
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 375-1400 |
| Streptococcus uberis | 375-1400 |
| Bacillus cereus | Not specified |
3. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, which are crucial in treating conditions like atopic dermatitis.
- Clinical Applications : It has been integrated into treatments for inflammatory diseases, showing efficacy in reducing inflammatory markers such as TNF-alpha and IL-1 in clinical studies .
Case Study: Use in Atopic Dermatitis
A systematic review explored the effectiveness of traditional Chinese herbal medicines, including this compound, in treating atopic dermatitis. The combined use of these herbal medicines with modern treatments showed significant improvement in symptoms compared to conventional therapies alone .
Experimental Findings
In a study assessing the biological activity of this compound and its metal complexes:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
